molecular formula C5H10ClNO B8718360 3-(Dimethylamino)propanoyl chloride

3-(Dimethylamino)propanoyl chloride

Cat. No.: B8718360
M. Wt: 135.59 g/mol
InChI Key: IUNZBFGNHKODEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)propanoyl chloride is an acyl chloride derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the β-position of the propanoyl backbone. Acyl chlorides are highly reactive intermediates used in organic synthesis for forming amides, esters, and other carbonyl-containing compounds.

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

3-(dimethylamino)propanoyl chloride

InChI

InChI=1S/C5H10ClNO/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3

InChI Key

IUNZBFGNHKODEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(dimethylamino)propanoyl chloride with structurally related acyl chlorides, highlighting substituent effects:

Compound Name Substituent Molecular Formula Key Functional Features
This compound -N(CH₃)₂ (β-position) C₅H₁₀ClNO Electron-donating group; enhances basicity
3-(3',4'-Dimethoxyphenyl)propanoyl chloride (34a) 3,4-dimethoxyphenyl C₁₁H₁₃ClO₃ Electron-rich aryl group; increases steric hindrance
3-(Trichlorogermyl)propanoyl chloride -GeCl₃ C₃H₄Cl₄GeO Heavy atom substituent; high molecular weight (270.49 g/mol)
3-(Trimethylsilyl)propanoyl chloride -Si(CH₃)₃ C₆H₁₃ClOSi Bulky silyl group; impacts steric accessibility
3-Phenylpropanoyl chloride Phenyl C₉H₇ClO Simple aryl group; standard reactivity

Key Observations :

  • The dimethylamino group’s electron-donating nature may reduce the electrophilicity of the carbonyl carbon compared to electron-withdrawing substituents (e.g., trichlorogermyl) .
  • Bulky groups like trimethylsilyl or methoxyphenyl introduce steric hindrance, slowing nucleophilic acyl substitution reactions.
Acylation Efficiency
  • 3-(3',4',5'-Trimethoxyphenyl)propanoyl chloride (34c): Forms crystalline solids in reactions with morpholine derivatives, requiring 1.5 hours for synthesis .
  • 3-Phenylpropanoyl chloride: Reacts efficiently with diethylamine to yield amides (82% yield) under mild conditions (0°C to RT) .
  • Dimethylamino variant: Expected to exhibit slower acylation due to electron donation, but enhanced solubility in polar solvents (e.g., DCM or THF) may offset this.
Stability and Handling
  • 3-(Trichlorogermyl)propanoyl chloride: Boils at 89–91°C (7 Torr) and melts at 70–72°C, indicating higher thermal stability .
  • Methoxyphenyl derivatives (34a–d) : Typically oily or crystalline solids; stable under inert atmospheres but moisture-sensitive .
  • This compound: Likely hygroscopic due to the basic dimethylamino group, requiring stringent anhydrous conditions.

Physical Properties and Market Relevance

Property This compound (Inferred) Propanoyl Chloride (CAS 79-03-8) 3-(3-Bromophenyl)propanoyl chloride
Molecular Weight ~152.62 (as hydrochloride) 92.52 247.52
Boiling Point Not reported 79–80°C (lit.) Not reported
LogP (Lipophilicity) ~1.5 (estimated) 1.32 3.14
Market Availability Specialty chemical Widely produced Niche applications

Insights :

  • The dimethylamino derivative is less common industrially than propanoyl chloride (CAS 79-03-8), which dominates in agrochemical and pharmaceutical markets .
  • Bromophenyl and silyl variants serve specialized roles, e.g., in pesticide synthesis .

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